2-{[(4-Bromophenyl)sulfonyl]amino}benzamide
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Overview
Description
Mechanism of Action
Target of Action
The compound is part of a class of molecules that include n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles
Mode of Action
The compound’s lipophilic character, expressed by the clogP value, suggests a potentially improved antimicrobial effect
Result of Action
The compound has shown promising potential as an antimicrobial agent, particularly against Gram-positive pathogens and Enterococcus faecium biofilm-associated infections
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}benzamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfinic acids or amines.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A derivative with similar structural features and potential antimicrobial activity.
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another related compound with promising biological activities.
Uniqueness
2-{[(4-Bromophenyl)sulfonyl]amino}benzamide stands out due to its specific combination of a bromophenyl group and a sulfonyl amide linkage, which imparts unique chemical reactivity and biological properties.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-9-5-7-10(8-6-9)20(18,19)16-12-4-2-1-3-11(12)13(15)17/h1-8,16H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCKAUQEOKRCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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